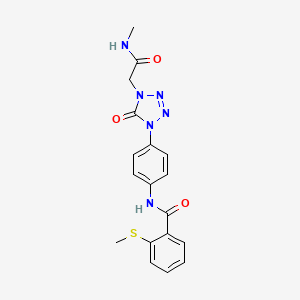

3-(2,3-Dioxoindolin-5-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(2,3-Dioxoindolin-5-yl)propanoic acid” is a compound with the CAS Number: 81250-90-0 . Its molecular weight is 219.2 . It is a solid substance that should be stored sealed in dry conditions at 2-8°C .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H9NO4/c13-9(14)5-6-12-8-4-2-1-3-7(8)10(15)11(12)16/h1-4H,5-6H2,(H,13,14) . The compound has a planar structure .Physical And Chemical Properties Analysis

“this compound” is a solid substance . It should be stored sealed in dry conditions at 2-8°C .Scientific Research Applications

Crystal Structure Analysis

Studies on compounds like N‐Phthaloyl‐dl‐alanine and Caffeine–N-phthaloyl-β-alanine (1/1) have provided insights into their crystal structures, showcasing the importance of hydrogen bonding in the crystallization process. These investigations have enhanced our understanding of the molecular arrangements and interactions within the crystals, which can be pivotal for the design of new materials and drugs (Wheeler, Gordineer, & Deschamps, 2004); (Bhatti, Yunus, Shah, & Flörke, 2012).

Antimicrobial and Antitubercular Activities

The search for new antimicrobial agents has led to the development of 4-aminophenylacetic acid derivatives and carbodithioate derivatives, which have shown promising antimicrobial, antifungal, antitubercular, and antimalarial activities. These studies highlight the potential of 3-(2,3-Dioxoindolin-5-yl)propanoic acid derivatives as leads for the development of new therapeutic agents (Bedair et al., 2006); (Akhaja & Raval, 2013).

Antioxidant Activity

Research into bis-isatin carbohydrazone and thiocarbohydrazone derivatives has unveiled compounds with significant antioxidant properties, useful for combating oxidative stress-related diseases. These findings demonstrate the therapeutic potential of this compound derivatives in the prevention and treatment of conditions arising from oxidative stress (Muğlu, Çavuş, Bakır, & Yakan, 2019).

Antiepileptic Activity

The synthesis and evaluation of novel phthalimide derivatives bearing amino acid conjugated anilines have opened new avenues for antiepileptic drug development. These compounds, derived from this compound, have shown promising results in models of epilepsy, indicating their potential as antiepileptic medications (Asadollahi et al., 2019).

Solar Cell Applications

The engineering of organic sensitizers for solar cell applications is another intriguing area of research involving this compound derivatives. These studies focus on the synthesis of novel organic molecules that can improve the efficiency of solar cells, underscoring the versatility of this compound derivatives in renewable energy technologies (Kim et al., 2006).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, causing a variety of changes that result in their biological activities .

Biochemical Pathways

Indole derivatives are known to influence a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .

Biochemical Analysis

Biochemical Properties

Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

Indole derivatives have been shown to interact with multiple receptors and influence cell function .

properties

IUPAC Name |

3-(2,3-dioxo-1H-indol-5-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c13-9(14)4-2-6-1-3-8-7(5-6)10(15)11(16)12-8/h1,3,5H,2,4H2,(H,13,14)(H,12,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJGBTBSYFKTPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CCC(=O)O)C(=O)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 2-((4-benzoylbenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2579708.png)

![6-(5-Chloro-2-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2579717.png)

![3-(4-chlorophenyl)-1,7-diethyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2579719.png)

![Ethyl 5-(4-fluorophenyl)-7-methyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide](/img/structure/B2579721.png)

![Tert-butyl 1-oxo-4-(trifluoromethyl)-1,5,7,8-tetrahydropyrido[3,4-D]pyridazine-6(2H)-carboxylate](/img/structure/B2579722.png)